

Application Notes and Protocols for Friction Stir Welding of Aluminum to Copper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum;copper

Cat. No.: B14738455

[Get Quote](#)

These application notes provide a comprehensive guide for researchers and scientists on the key parameters and protocols for successfully joining aluminum (Al) and copper (Cu) using friction stir welding (FSW). This solid-state joining technique is crucial for various industrial applications due to its ability to produce high-quality dissimilar metal joints.

Introduction to Dissimilar Al-Cu Friction Stir Welding

Friction stir welding (FSW) is a solid-state joining process that utilizes a non-consumable rotating tool to generate frictional heat and plastically deform the materials along the joint line. This method is particularly advantageous for joining dissimilar materials like aluminum and copper, which are challenging to weld using conventional fusion welding techniques due to their significantly different physical and chemical properties.^{[1][2]} The formation of brittle intermetallic compounds (IMCs) is a primary concern in Al-Cu welding, and FSW offers better control over heat input to minimize their formation.^{[3][4]}

Key Friction Stir Welding Parameters and Their Effects

The quality of an Al-Cu friction stir weld is highly dependent on the precise control of several key parameters. The interplay between these parameters determines the heat input, material flow, and ultimately the microstructural and mechanical properties of the joint.

Data Presentation: Summary of FSW Parameters for Al-Cu Joints

The following table summarizes the quantitative data from various studies on the FSW of Al to Cu, providing a comparative overview of the process parameters and the resulting joint efficiencies.

Alloy (Al)	Alloy (Cu)	Tool Rotation al Speed (rpm)	Traverse Speed (mm/min)	Tool Offset (mm)	Material on Advanci ng Side	Resultin g Joint Efficienc y/Tensile Strength	Referen ce
1060	Pure Cu	600	100	2.0	Copper	180° bend without fracture	[5]
1050	Pure Cu	1330	20	1.0	Copper	89.55%	[6]
AA 6061	Pure Cu	950	150	Not Specified	Not Specified	~296 MPa	[3]
5754-H114	Pure Cu	1000	50	1.0 (towards Al)	Aluminu m	Not specified, but sound welds achieved	[4]
1050A-H14	EN CW008A-240	Not specified	450	Not Specified	Not Specified	~72% of Al base material	[2]
6061	Pure Cu	1150	Not specified	Not Specified	Not Specified	Good surface finish	[7][8]
1050	Pure Cu	800	12	Not Specified	Not Specified	161.35 MPa	[9]
Al Alloy	Cu Alloy	Not Specified	Not Specified	2.0 (towards Al)	Copper	Superior weld joint	[10]

Note: Joint efficiency is typically calculated as the ratio of the tensile strength of the weld to the tensile strength of the weaker base metal (in this case, aluminum).

Experimental Protocols

This section outlines a generalized experimental protocol for the friction stir welding of aluminum to copper, based on common practices reported in the literature.

Materials and Preparation

- **Base Materials:** Select appropriate alloys of aluminum and copper. Common choices include 1000, 5000, and 6000 series aluminum alloys and commercially pure copper.
- **Specimen Dimensions:** Prepare rectangular specimens of the desired thickness. Ensure the edges to be joined are machined to be straight and smooth.
- **Cleaning:** Thoroughly clean the surfaces of the specimens to remove any oxides, grease, or other contaminants. This can be achieved by mechanical brushing followed by degreasing with a suitable solvent like acetone.

FSW Machine and Tooling

- **FSW Machine:** Utilize a milling machine or a dedicated FSW machine capable of providing the necessary rotational speeds, traverse speeds, and axial forces.
- **Tool Material:** The FSW tool should be fabricated from a material with high strength and wear resistance at elevated temperatures, such as H13 tool steel.
- **Tool Design:** The tool consists of a shoulder and a pin. The shoulder diameter, pin diameter, and pin length are critical design parameters that should be selected based on the thickness of the workpieces. Threaded or tapered pins are often used to enhance material flow.

Welding Procedure

- **Clamping:** Securely clamp the aluminum and copper plates in a butt joint configuration on a rigid backing plate. Ensure there is no gap between the plates.
- **Material Positioning:** It is generally recommended to place the harder material (copper) on the advancing side (the side where the tool's rotational direction is the same as the welding direction).[10]

- **Tool Offsetting:** A crucial step for dissimilar Al-Cu welding is to offset the tool from the joint line towards the softer aluminum side.^{[5][11]} A typical offset is 1-2 mm.^[1] This positioning helps to ensure that the tool pin primarily stirs the aluminum, which then bonds with the copper.
- **Plunging:** Set the tool rotational speed. The tool is then plunged into the joint line until the shoulder is in contact with the workpiece surface.
- **Dwell Time:** Allow the rotating tool to dwell for a few seconds to generate sufficient frictional heat for plasticization of the material.
- **Traversing:** Move the rotating tool along the joint line at the set traverse speed.
- **Tool Retraction:** Once the weld is complete, retract the tool from the workpiece.

Post-Weld Analysis

- **Visual Inspection:** Visually inspect the weld surface for any defects such as cracks, voids, or excessive flash.
- **Microstructural Characterization:** Prepare cross-sections of the weld for metallographic analysis. Techniques like optical microscopy, scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDS) can be used to examine the grain structure, material mixing, and the presence of intermetallic compounds.
- **Mechanical Testing:** Conduct mechanical tests to evaluate the joint performance. This typically includes tensile testing to determine the ultimate tensile strength and elongation, and microhardness testing across the weld nugget, thermo-mechanically affected zone (TMAZ), and heat-affected zone (HAZ).

Logical Relationship of FSW Parameters and Weld Quality

The following diagram illustrates the cause-and-effect relationships between the primary FSW parameters and the resulting characteristics of the Al-Cu weld.

[Click to download full resolution via product page](#)

FSW Parameter Interdependencies

Conclusion

The successful friction stir welding of aluminum to copper hinges on a carefully optimized set of process parameters. A lower heat input, achieved through a balanced combination of rotational and traverse speeds, is generally desirable to minimize the formation of detrimental

intermetallic compounds.[3] Proper material positioning (Cu on the advancing side) and tool offsetting (towards the Al side) are critical for achieving sound welds with good mechanical properties.[1][10] The protocols and data presented in these notes provide a solid foundation for researchers to develop and refine their own FSW procedures for Al-Cu joining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. iaeng.org [iaeng.org]
- 4. Dissimilar Joining of Pure Copper to Aluminum Alloy via Friction Stir Welding [amse.org.cn]
- 5. imr.cas.cn [imr.cas.cn]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Effects of process parameters on tensile strength of friction stir welded Al-Cu double-layer sheets | Mechanics & Industry [mechanics-industry.org]
- 10. mdpi.com [mdpi.com]
- 11. alustir.com [alustir.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Friction Stir Welding of Aluminum to Copper]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14738455#friction-stir-welding-parameters-for-joining-al-to-cu>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com